1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The primary target of Boc-phenylglycine is the amino group (NH₂) present in various compounds, including natural products, amino acids, and peptides .
- Boc-phenylglycine is installed by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions .
- When deprotection is needed, traditional methods involve using trifluoroacetic acid (TFA) or HCl/dioxane, which cleave the Boc group .
- A phosphonium ionic liquid has been developed for high-temperature Boc deprotection, providing faster and more efficient removal .
Target of Action
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amino acids and peptides. It interacts with enzymes and proteins involved in peptide synthesis and modification. The compound is known to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. These interactions are crucial for the deprotection process, where the tert-butoxycarbonyl group is removed to reveal the free amino group. The nature of these interactions involves the formation of a covalent bond between the enzyme and the ester group of the compound, followed by hydrolysis to release the free amino group and the tert-butoxycarbonyl moiety .
Cellular Effects
This compound can influence various cellular processes, particularly those involving protein synthesis and modification. The compound’s role as a protecting group means it can temporarily inhibit the activity of amino groups, affecting protein folding and function. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the tert-butoxycarbonyl group can prevent the formation of peptide bonds, thereby affecting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to protect amino groups The compound forms a covalent bond with the amino group, rendering it inactive This protection is crucial during peptide synthesis, as it prevents unwanted side reactionsThis process is essential for the final steps of peptide synthesis, where the protected amino group is required for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions. Over time, the tert-butoxycarbonyl group can be hydrolyzed, leading to the release of the free amino group. This degradation can impact the long-term stability of peptides and proteins synthesized using this compound. In in vitro studies, the stability of the compound is crucial for maintaining the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of cellular processes. The threshold for these effects can vary depending on the animal model and the specific experimental conditions. It is important to carefully control the dosage to avoid toxic effects and ensure the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and modification. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the deprotection process, where the tert-butoxycarbonyl group is removed to reveal the free amino group. The compound can also affect metabolic flux and metabolite levels by influencing the availability of free amino groups for further reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of the compound are important for its role in protecting amino groups during peptide synthesis. The compound’s localization can influence its effectiveness in protecting amino groups and its subsequent removal during the deprotection process .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound is typically localized in the cytoplasm, where it interacts with enzymes involved in peptide synthesis. The presence of targeting signals or post-translational modifications can direct the compound to specific compartments or organelles. This localization is crucial for its role in protecting amino groups and ensuring the proper synthesis and modification of peptides .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-9-16(11-17,13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXHOIPDPHTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659671 | |
Record name | 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889654-10-8 | |
Record name | 1-(1,1-Dimethylethyl) 3-phenyl-1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889654-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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